molecular formula C19H21N3O3 B4019220 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide

2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide

Cat. No. B4019220
M. Wt: 339.4 g/mol
InChI Key: QCIVWBVWTLZCIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide and related compounds involves multiple steps, including condensation and cyclization reactions. For instance, compounds with morpholine groups have been synthesized through condensation of benzene derivatives with morpholine, followed by cyclization with hydrazine hydrate to produce compounds with potent biological activities (Lu et al., 2017); (Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing their crystalline forms and spatial configurations. For example, the crystal structure determination of a related compound showcased a monoclinic system, providing insights into the molecular geometry and interactions within the crystal lattice (Lu et al., 2017).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including those contributing to their biological activity. For example, the synthesis and evaluation of benzamide derivatives for gastroprokinetic activity involve specific reactions that enhance their biological effectiveness (Kato et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior and application of these compounds. Research has detailed these properties, indicating their significance in the compound's biological activities and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, play a vital role in the compound's applications. Studies have shown that modifications to the molecular structure can significantly impact their chemical properties and, consequently, their biological activities (Kato et al., 1991).

Scientific Research Applications

Biodegradable Polyesteramides Synthesis

Research highlights the synthesis of biodegradable polyesteramides with pendant functional groups, leveraging derivatives of morpholine-2,5-dione. These compounds were obtained through ring-opening copolymerization, showcasing a method to produce materials with potential applications in biomedicine and biodegradable material engineering (Veld, Dijkstra, & Feijen, 1992).

Crystal Structure and Biological Activity

A study on the synthesis, crystal structure, and biological activity of morpholine-containing benzamide derivatives revealed their inhibition effects on cancer cell proliferation. This work underscores the potential of such compounds in the development of new cancer therapies (Lu et al., 2017).

Chemoselective N-Benzoylation

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored, producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This research could pave the way for new methodologies in pharmaceutical synthesis and drug development (Singh, Lakhan, & Singh, 2017).

Gastroprokinetic Activity

Studies have identified 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives as potent gastroprokinetic agents. These findings suggest applications in treating gastrointestinal motility disorders, offering alternatives to existing therapies (Kato et al., 1995).

Polymide Synthesis

Research into the synthesis and characterization of soluble polyimides from diamines and dianhydrides, including morpholine derivatives, provides insights into creating new materials with high thermal stability and solubility. Such materials have potential applications in electronics, coatings, and aerospace industries (Imai, Maldar, & Kakimoto, 1984).

Antibacterial Study

The synthesis and characterization of benzamide derivatives have demonstrated antibacterial activity towards both gram-positive and gram-negative bacteria. This research could contribute to the development of new antibiotics or antimicrobial agents (Adam et al., 2016).

properties

IUPAC Name

2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c20-18(23)16-3-1-2-4-17(16)21-19(24)15-7-5-14(6-8-15)13-22-9-11-25-12-10-22/h1-8H,9-13H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIVWBVWTLZCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-4-(morpholin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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